molecular formula C20H20N4O4S B2567595 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921863-95-8

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2567595
CAS No.: 921863-95-8
M. Wt: 412.46
InChI Key: VAZLNQBSNXYCGZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic organic compound provided for research purposes. This molecule features a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules . The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, which underlines the significant research value of this chemical class . The specific structure of this reagent, which incorporates a benzamide group with dimethoxy substituents and a pyridinylmethyl side chain, suggests potential for investigation in areas such as kinase inhibition . The thiazole ring itself is a versatile heterocycle contributing to the molecule's aromaticity and serving as a critical synthon in various chemical reactions . Researchers exploring structure-activity relationships (SAR) for novel therapeutic agents may find this compound particularly useful. Potential research applications include, but are not limited to, the development of small molecule antitumor agents aimed at decreasing drug resistance and reducing side effects . As with all compounds of this nature, its mechanism of action and specific inhibitory activity would require validation through comprehensive biological screening. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-16-4-3-14(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-13-5-7-21-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZLNQBSNXYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of various enzymes. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide moiety
  • A thiazole ring
  • A pyridine derivative

The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 382.46 g/mol. The presence of methoxy groups and a thiazole ring contributes to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer progression.
  • Antiproliferative Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (approximately 5–10 µM) .
Cell LineIC50 (µM)Reference
MCF-75.0
A5498.0

Enzyme Inhibition

The compound has been reported to inhibit specific kinases that play roles in cell signaling pathways related to cancer:

  • Case Study 2 : It was found to inhibit RET kinase activity significantly, which is crucial for various cancers .
EnzymeActivity LevelReference
RET KinaseModerate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The thiazole ring enhances binding affinity to target proteins.
  • The methoxy groups improve solubility and bioavailability.
  • The pyridine moiety contributes to the interaction with key biological targets.

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, exhibiting significant cytotoxicity and apoptosis induction .
    • A specific study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells, indicating their potential as effective anticancer agents .
  • Anticonvulsant Properties :
    • The thiazole moiety has been linked to anticonvulsant effects in several studies. Compounds derived from thiazole have been shown to protect against seizures in animal models, with some derivatives achieving high protection indices . The mechanism is thought to involve modulation of neurotransmitter systems, enhancing GABAergic activity.
  • Antimicrobial Activity :
    • Compounds featuring thiazole and pyridine rings have demonstrated antibacterial properties against a range of pathogens. For example, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth .

Case Studies

  • Antitumor Efficacy :
    • A study involving a series of thiazole-pyridine hybrids demonstrated that one compound exhibited an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-fluorouracil .
  • Seizure Protection :
    • In an animal model for epilepsy, a derivative with structural similarities to this compound showed significant anticonvulsant activity with a median effective dose (ED50) indicating robust therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:

Compound Name Key Structural Differences Potential Implications Reference
3,4-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide 1-Phenylethyl group replaces pyridin-4-ylmethyl on the amino side chain. Reduced solubility due to hydrophobic phenyl group; altered receptor binding affinity.
4-Methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide Single 4-methoxy group on benzamide (vs. 3,4-dimethoxy). Lower steric hindrance; modified electronic effects on the aromatic ring.
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)... Benzo[d]thiazole replaces thiazole; triazole linker introduced. Enhanced rigidity; potential for dual-target binding (e.g., enzyme inhibition).
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Ethylsulfonyl group on benzamide; pyridin-2-yl on thiazole. Increased electron-withdrawing effects; altered pharmacokinetics.

Physicochemical Properties

  • Solubility : The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the 1-phenylethyl analogue .
  • Melting Points : While direct data are absent, structurally related compounds (e.g., ) show melting points between 195–240°C, suggesting moderate crystallinity influenced by substituents .

Q & A

Basic: What synthetic strategies are recommended for optimizing multi-step synthesis of this compound, particularly to address low yields?

Methodological Answer:
Low yields in multi-step syntheses often arise from inefficient coupling reactions or purification challenges. For example, in analogous thiazole-based compounds, yields ranged from 6% to 39% depending on reaction conditions . Key strategies include:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to enhance reactivity .
  • Catalyst Selection : Acid catalysts (e.g., glacial acetic acid) improve condensation reactions .
  • Purification Techniques : Preparative TLC or crystallization with water-ethanol mixtures can enhance purity and yield .

Advanced: How can computational docking studies guide the design of bioactivity assays for this compound?

Methodological Answer:
Molecular docking predicts binding interactions with target proteins, informing assay design. For instance, thiazole derivatives were docked into active sites using software like AutoDock Vina, revealing key binding poses (e.g., hydrogen bonding with pyrimidine rings) . Experimental validation involves:

  • Target Selection : Prioritize proteins with high docking scores (e.g., kinases, microbial enzymes).
  • Assay Conditions : Use fluorescence polarization or SPR to measure binding affinity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

Methodological Answer:

  • 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm) confirm substituent placement .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR : Amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., MIC testing for antimicrobial activity) .
  • Purity Validation : Use HPLC (>95% purity) to exclude confounding impurities .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Basic: What are the best practices for assessing compound purity during synthesis?

Methodological Answer:

  • HPLC : Monitor retention times and peak symmetry (e.g., 98–99% purity achieved via C18 columns) .
  • TLC : Use silica gel plates with UV visualization to track reaction progress .
  • Melting Point Analysis : Sharp melting ranges (e.g., 97–100°C) indicate high crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy groups, pyridine rings) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole core, amide linker) using 3D-QSAR models .
  • Biological Testing : Use dose-response curves (IC50/EC50) to quantify potency variations .

Basic: What reaction mechanisms are proposed for the formation of the thiazole core?

Methodological Answer:
The Hantzsch thiazole synthesis is commonly employed:

Step 1 : Condensation of thiourea with α-haloketones to form thiazolidine intermediates.

Step 2 : Oxidation (e.g., with Br2/H2O) to yield the thiazole ring .
Mechanistic studies use isotopic labeling (e.g., 13C NMR) to track cyclization pathways .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Methodological Answer:

  • Degradation Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Waste Management : Recommend neutralization protocols (e.g., incineration for halogenated byproducts) .

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